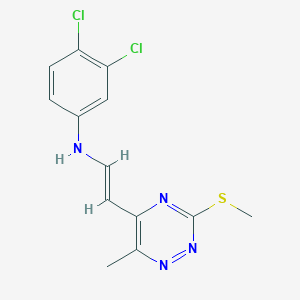

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Description

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is a structurally complex small molecule characterized by three key components:

- Aniline backbone: Substituted with 3,4-dichloro groups, enhancing electron-withdrawing properties and influencing intermolecular interactions such as hydrogen bonding or halogen bonding .

- Vinyl linker: Connects the aniline moiety to the triazine ring, providing conformational flexibility and influencing π-π stacking interactions.

- 1,2,4-Triazine core: Features a methyl group at position 6 and a methylsulfanyl (SCH₃) group at position 3, which modulates electronic and steric properties .

Properties

IUPAC Name |

3,4-dichloro-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4S/c1-8-12(17-13(20-2)19-18-8)5-6-16-9-3-4-10(14)11(15)7-9/h3-7,16H,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEXCLVRAWQHIT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the triazine derivative with 3,4-dichloroaniline under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Agrochemical Applications

Herbicidal Properties

The compound exhibits potential herbicidal effects due to the presence of chloro substituents on the aromatic ring. Research indicates that compounds with similar structures can inhibit photosynthesis in plants, making them candidates for agricultural herbicides. The triazine ring's stability and reactivity allow it to interact effectively with biological systems, which may enhance its herbicidal activity.

Antimicrobial Activity

Preliminary studies suggest that 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline may also possess antimicrobial properties. While further investigations are necessary to clarify its efficacy against specific bacteria and fungi, its structural characteristics align with known antimicrobial agents .

Pharmaceutical Applications

Potential Anticancer Activity

The compound's structural features may contribute to its potential as an anticancer agent. Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of triazine compounds have demonstrated significant activity against various cancer cell lines, suggesting that this compound could be explored for similar applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Antimicrobial Studies : In vitro tests have been conducted to evaluate the antimicrobial activity of synthesized triazine derivatives against various microbial strains. Results indicated significant inhibition rates for certain derivatives .

- Herbicidal Activity Assessment : Experimental evaluations have been performed to measure the herbicidal effects of structurally similar compounds on common agricultural weeds. These studies provide a foundation for understanding the potential application of this compound in crop protection.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazine ring, aniline group, or sulfanyl moieties. These variations significantly impact physicochemical properties, bioactivity, and applications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

*Molecular weight calculated based on formula from .

Substituent Effects on Bioactivity

- Halogenated Anilines: The 3,4-dichloro substitution in the target compound may enhance antimicrobial activity compared to non-halogenated analogs, as seen in related triazinyl quinoline carboxamides .

- Allylsulfanyl (SCH₂CH=CH₂) introduces unsaturation, enabling further chemical modifications.

- Trifluoromethyl Derivatives : The CF₃ group in the industrial-grade analog (CAS 306980-30-3) enhances metabolic stability and bioavailability, making it suitable for pharmaceutical applications .

Crystallographic and Intermolecular Interactions

Biological Activity

3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline (CAS No. 306980-29-0) is a complex organic compound characterized by its unique molecular structure, which includes a dichlorobenzene moiety and a triazine ring. This compound has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals, due to its potential biological activities.

- Molecular Formula : C₁₃H₁₂Cl₂N₄S

- Molecular Weight : 327.23 g/mol

- Boiling Point : 519.5 ± 60.0 °C (predicted)

- Density : 1.41 ± 0.1 g/cm³ (predicted)

- LogP : 3.85

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and herbicidal agent.

Herbicidal Activity

The dichloro substituents on the aromatic ring imply potential herbicidal effects. The compound's structure allows for interactions with plant biochemical pathways that could inhibit growth:

- Herbicidal Mechanism : The chlorinated phenyl ring may interfere with photosynthesis or other metabolic processes in plants.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

| Structural Feature | Activity Implication |

|---|---|

| Dichloro Substituents | Enhanced cytotoxicity and potential herbicidal properties |

| Triazine Ring | Associated with antimicrobial activity |

| Methylsulfanyl Group | May influence solubility and bioavailability |

Case Studies and Research Findings

Several studies have investigated similar compounds within the same chemical class, providing insights into their biological activities:

- Cytotoxicity Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazine derivatives can inhibit cell proliferation through apoptosis pathways .

- In Vivo Efficacy : In vivo studies on related compounds have indicated potential therapeutic benefits in animal models for conditions such as cancer and bacterial infections. These findings underscore the need for further examination of the specific compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-N-(2-(6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline, and what challenges arise in its purification?

- Methodological Answer : The compound’s synthesis likely involves cyclocondensation reactions between 1,4-binucleophiles and methylsulfanyl-containing precursors, as seen in analogous triazine derivatives (e.g., ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate) . Key steps include:

- Use of 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form the triazine core.

- Vinyl-aniline coupling via Heck or Wittig reactions to attach the dichloroaniline moiety.

- Purification challenges arise due to sulfur-containing byproducts; column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in polar solvents (e.g., DCM/methanol) is recommended.

Q. How can researchers structurally characterize this compound, and what spectral discrepancies might occur?

- Methodological Answer :

- NMR : The vinyl group’s protons (~δ 6.5–7.5 ppm) and methylsulfanyl group (δ 2.5–3.0 ppm) should be distinct. Discrepancies in splitting patterns may arise from rotamers due to restricted rotation around the vinyl bond .

- HRMS : Confirm molecular ion [M+H]+ with exact mass (±5 ppm). Contradictions in isotopic patterns may indicate residual solvents or halogenated impurities .

- FT-IR : Key peaks include C=S (1050–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹). Overlapping with C=N stretches (1600–1650 cm⁻¹) requires deconvolution .

Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophobic triazine and aniline groups.

- Avoid aqueous buffers at neutral pH; precipitation occurs due to low polarity. For biological testing, use DMSO stock solutions (<0.1% v/v) to prevent cytotoxicity .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanyl and dichloroaniline groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The 6-methyl group on the triazine restricts access to the C-5 position, limiting nucleophilic substitution. Computational modeling (DFT) can predict reactive sites .

- Electronic effects : The electron-withdrawing dichloroaniline group deactivates the vinyl linker, reducing electrophilicity. Use Pd-catalyzed coupling under inert atmospheres (e.g., Suzuki-Miyaura with aryl boronic acids) to mitigate inefficiency .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Degradation at pH < 3 (acidic cleavage of the triazine ring) and pH > 10 (hydrolysis of the methylsulfanyl group) is observed. Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals exothermic decomposition above 200°C. Contradictions in literature may stem from differing crystalline forms; perform X-ray diffraction to confirm polymorphism .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or metabolic pathways?

- Methodological Answer :

- DFT : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylsulfanyl group’s HOMO suggests susceptibility to oxidation .

- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism. The dichloroaniline moiety may hinder binding due to steric clashes, requiring force-field adjustments in docking software .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Variations arise from impure starting materials (e.g., triazine precursors with residual thiourea) or incomplete vinyl coupling . Implement QC checks (TLC/HPLC) for intermediates .

- Reproducibility improves with strict anhydrous conditions (Schlenk line) and standardized workup protocols (e.g., quenching with ice-water to prevent side reactions) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Positive controls : Use known triazine-based inhibitors (e.g., atrazine) to validate assay conditions.

- Solvent controls : Include DMSO-only samples to rule out solvent effects on enzyme activity.

- Counter-screens : Test against off-target enzymes (e.g., kinases) to assess selectivity, as the dichloroaniline group may promiscuously bind hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.